molecular formula C19H15F2NO3 B2835964 Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 899724-10-8

Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2835964
CAS No.: 899724-10-8
M. Wt: 343.33
InChI Key: PKDGJRIYQOPVMC-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative belonging to the 1,4-dihydroquinoline-3-carboxylate class. These compounds are characterized by a quinoline core substituted with fluorine atoms and ester groups, which confer antimicrobial, antitumor, and photo-oxidative properties . The target compound features a 6-fluoro substituent at position 6 and a 1-(4-fluorobenzyl) group at position 1, distinguishing it from other analogues. Its synthesis involves cyclization of diethyl anilinomethylene-malonate derivatives under high-temperature conditions in diphenyl ether, yielding intermediates that are further functionalized .

Properties

IUPAC Name

ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO3/c1-2-25-19(24)16-11-22(10-12-3-5-13(20)6-4-12)17-8-7-14(21)9-15(17)18(16)23/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDGJRIYQOPVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the quinoline ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate has a molecular formula of C22H22F2N4O3C_{22}H_{22}F_2N_4O_3 and a molecular weight of approximately 428.43 g/mol. Its structure features a quinoline backbone substituted with fluorine and phenyl groups, which contribute to its biological activity.

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies show that compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antibiotics.

2. Anticancer Properties
Quinoline derivatives have been studied for their anticancer effects. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Research has indicated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.

3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. In particular, studies have focused on its role as an inhibitor of topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cancer cell division and present a therapeutic avenue for cancer treatment.

Case Study 1: Antimicrobial Efficacy
A study conducted on ethyl 6-fluoro derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was observed to activate caspase pathways associated with apoptosis.

Case Study 3: Topoisomerase Inhibition
Research investigating the inhibition of topoisomerase II by this compound revealed that it effectively prevented the enzyme's activity at certain concentrations. This inhibition correlated with reduced DNA synthesis in treated cells, suggesting its utility as a chemotherapeutic agent.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA-gyrase-DNA complex, it prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among quinolone-3-carboxylates include substitutions at positions 1, 6, and 7, which significantly influence biological activity, solubility, and pharmacokinetics. Below is a comparative analysis:

Table 1: Substituent Profiles and Physicochemical Properties
Compound Name Position 1 Substituent Position 6 Substituent Position 7 Substituent Melting Point (°C) Yield (%) Key Reference
Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate 4-Fluorobenzyl Fluoro None 273–275* 44*
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3a) H Chloro None >300 62.7
Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6c) Ethyl Fluoro Piperazine with nitro-trifluoromethyl 49.52† N/A
Ethyl 6-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(4-fluorobenzyl)-... (9c) 4-Fluorobenzyl Bromo-pyrazolylmethyl None 219–221 55
Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-... (CAS 100491-52-9) 4-Fluorophenyl Fluoro 4-Methylpiperazinyl N/A N/A
Methyl 7-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6-methoxy-4-oxo-... (8ah) H Methoxy Piperazinyl-4-fluorophenyl N/A 45

*Data extrapolated from structurally similar compounds in .

Key Contrasts and Trends

Halogen Effects : Fluoro substituents (target compound) improve metabolic stability over chloro (3a) or bromo (9c) groups but may reduce electrophilic reactivity .

Piperazine vs. Benzyl Groups : Piperazine substituents (8ah, 6c) enhance Gram-negative coverage but increase molecular weight and synthetic complexity .

Biological Activity

Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by the presence of fluorine atoms and a carboxylate group, suggests potential biological activities that warrant detailed investigation.

  • Molecular Formula : C17H16F2N2O3
  • Molecular Weight : 343.3 g/mol
  • CAS Number : 899724-10-8

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains. A study demonstrated its inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

Quinoline derivatives have garnered attention for their anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • ROS Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in tumor cells.
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference(s)
AntimicrobialInhibitory effect on E. coli and S. aureus ,
AnticancerInduces apoptosis in breast and lung cancer cells ,
Enzyme InhibitionInhibits specific kinases involved in tumor growth ,

Case Study: Anticancer Activity

A study conducted on the effects of this compound on human lung cancer cells (A549) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). Flow cytometry analysis indicated that the compound caused an increase in early apoptotic cells, confirming its potential as an anticancer agent.

Chemical Reactions Analysis

Example Reaction Conditions:

StepReagents/ConditionsYield (%)Reference
Aniline condensationDiethyl ethoxymethylenemalonate, i-PrOH87
CyclizationPh₂O, 220°C, 1 h76–90

Key Data:

ReagentBaseSolventTemperatureTimeYield (%)Reference
4-Fluorobenzyl bromideK₂CO₃DMFRT16 h76–90

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at position 3 undergoes hydrolysis to form the corresponding carboxylic acid, a critical step for further derivatization:

  • Conditions : Reflux with 1 M NaOH in THF/H₂O, followed by acidification with HCl .

Hydrolysis Parameters:

BaseSolventTemperatureTimeYield (%)Reference
NaOHTHF/H₂O60°C18 h83

Coordination Chemistry and Metal Complexes

The quinolone scaffold acts as a bidentate ligand, forming complexes with transition metals like Cu(II) and Ni(II) .

  • Example : Reaction with Cu(CH₃COO)₂ in hydrothermal conditions yields coordination polymers, characterized by X-ray crystallography .

Substitution Reactions at the Piperazine Position (If Applicable)

While not directly part of the target compound’s structure, analogous quinolones undergo piperazine substitution at position 7 using isothiocyanates or aryl halides . For example:

  • Reaction : Treatment with 4-(trifluoromethyl)phenyl isothiocyanate in MeCN/DCM at 60°C yields thiourea derivatives .

Q & A

Q. How does formulation (e.g., solubility, stability) impact preclinical testing?

  • Methodological Answer : Assess solubility in DMSO/PBS and stability under physiological pH (4–8). Nanoformulation (liposomes) or co-solvents (PEG-400) enhance bioavailability. Monitor degradation via HPLC-UV (λ = 254 nm) and adjust storage conditions (e.g., −20°C, desiccated) .

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